4-(Methoxycarbonyl)phenyl 4-ethylbenzoate
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Overview
Description
4-(Methoxycarbonyl)phenyl 4-ethylbenzoate is an organic compound that belongs to the ester family It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to an ethylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)phenyl 4-ethylbenzoate typically involves esterification reactions. One common method is the reaction between 4-(Methoxycarbonyl)phenylboronic acid and 4-ethylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)phenyl 4-ethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) can be used for bromination at the benzylic position.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(Methoxycarbonyl)phenyl 4-ethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)phenyl 4-ethylbenzoate involves its interaction with molecular targets through its ester functional group. The compound can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methylbenzoate: Similar ester structure but with a methyl group instead of an ethyl group.
Ethyl 4-methylbenzoate: Similar ester structure but with a different substitution pattern on the benzene ring.
4-(Methoxycarbonyl)phenylboronic acid: Similar functional groups but with a boronic acid moiety.
Uniqueness
4-(Methoxycarbonyl)phenyl 4-ethylbenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
90233-47-9 |
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Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(4-methoxycarbonylphenyl) 4-ethylbenzoate |
InChI |
InChI=1S/C17H16O4/c1-3-12-4-6-14(7-5-12)17(19)21-15-10-8-13(9-11-15)16(18)20-2/h4-11H,3H2,1-2H3 |
InChI Key |
WNADSFUSJPDOSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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